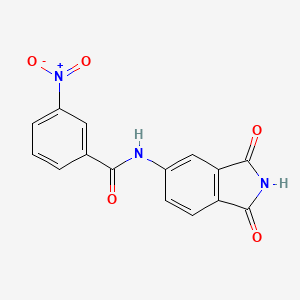

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide, commonly known as DNRI, is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives. DNRI has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.

Scientific Research Applications

Polymer Research

“N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide” has been used in the synthesis of functional diamines, which are key components in the creation of polyimides . Polyimides are high-performance polymers with excellent mechanical properties, long-term stability, good film-forming ability, superior chemical resistance, and the ease with which their structures can be modified .

Liquid Crystal Alignment Layers

The compound has been used in the development of liquid crystal alignment layers . These layers are crucial in liquid crystal displays (LCDs), which are widely used in various electronic devices .

Thermal Stability Enhancement

The introduction of imide groups to the side chain of polymers using this compound has been shown to improve the thermal stability of the polymers . This makes the polymers more suitable for applications that require high-temperature resistance .

Rubbing Resistance Improvement

The compound has been used to enhance the rubbing resistance of polymers . This is particularly useful in applications where the material is subject to friction or wear .

Pharmaceuticals

Materials Science

The compound has diverse applications in materials science. Its unique structure and properties make it a valuable resource in the development of new materials.

Organic Synthesis

“N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide” is also used in organic synthesis. Its unique structure makes it a valuable reagent in the synthesis of complex organic compounds.

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide is Cereblon (CRBN) . CRBN is a protein that plays a crucial role in various biological processes, including cellular proliferation . The compound also interacts with GSPT1 , a protein associated with CRBN .

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound binds to GSPT1 and promotes its degradation, thereby influencing the function of cells .

Biochemical Pathways

The compound’s action primarily affects the protein degradation pathway . By promoting the degradation of GSPT1, it influences the ubiquitin-proteasome system, a key cellular pathway for protein degradation . This can have downstream effects on various biological processes, including cell cycle progression and apoptosis .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide’s action are primarily related to its ability to degrade GSPT1 . By promoting GSPT1 degradation, the compound can influence various cellular processes, potentially including cell proliferation and apoptosis . This could make it a useful tool for treating conditions associated with uncontrolled cellular proliferation, such as cancer .

properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O5/c19-13(8-2-1-3-10(6-8)18(22)23)16-9-4-5-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFIMDQVVHZOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)